N-ethylperfluorobutanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

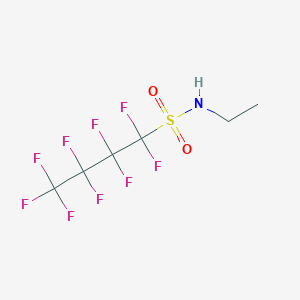

N-ethylperfluorobutanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6F9NO2S and its molecular weight is 327.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Applications

N-EtFOSE is primarily utilized in the production of fluorinated surfactants and coatings, which are essential for enhancing the performance of various consumer products. Key applications include:

- Textile Treatment : N-EtFOSE is employed as a water and oil repellent in textiles, contributing to the durability and functionality of fabrics.

- Paper Products : It is used in the treatment of paper products to impart resistance to water and oil, making them suitable for food packaging and other applications.

- Aerospace and Automotive Industries : N-EtFOSE is incorporated into coatings that provide corrosion resistance and durability for components exposed to harsh environments.

Environmental Impact Studies

Research has indicated that N-EtFOSE can degrade into perfluorooctanesulfonate (PFOS), a compound recognized for its persistence in the environment and potential health risks. Studies have focused on:

- Biotransformation Pathways : Investigations into how N-EtFOSE is metabolized in aquatic organisms, such as rainbow trout, have revealed insights into its environmental fate and the formation of PFOS .

- Toxicological Assessments : Research has demonstrated that exposure to N-EtFOSE can lead to oxidative stress and alterations in liver function in animal models, highlighting its potential toxicological effects .

Health Risk Assessments

The health implications of N-EtFOSE exposure have been a significant area of research, particularly concerning its carcinogenic potential:

- Animal Studies : Long-term feeding studies in rats have shown an increase in liver tumors associated with PFOS exposure, raising concerns about the carcinogenicity of N-EtFOSE metabolites .

- Human Health Studies : Epidemiological studies have investigated the correlation between serum concentrations of PFAS compounds, including those derived from N-EtFOSE, and various health outcomes such as prostate cancer .

Case Study 1: Biotransformation in Aquatic Organisms

A study examined the biotransformation of N-EtFOSE in rainbow trout liver microsomes, demonstrating that it converts to PFOS through enzymatic activity. This finding underscores the environmental implications of using N-EtFOSE as it contributes to the accumulation of persistent pollutants in aquatic ecosystems .

Case Study 2: Toxicological Profile in Rodents

In a controlled experiment with female Sprague-Dawley rats, researchers administered N-EtFOSE to assess its effects on oxidative stress markers and liver function. The results indicated significant changes in antioxidant enzyme activities, suggesting that exposure may lead to metabolic disturbances .

Summary Table of Applications

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Industrial | Textile treatments, paper coatings | Potential degradation to PFOS |

| Environmental Research | Biotransformation studies | Persistence and bioaccumulation |

| Health Risk Assessment | Toxicological studies | Links to cancer and metabolic disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethylperfluorobutanesulfonamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via electrochemical fluorination of n-butyl mercaptan followed by sulfonamide derivatization. Key steps include fluorosulfonate formation and alkylation with ethylamine. Purity validation requires GC-MS for volatile byproduct detection and 1H/19F/13C NMR to confirm structural integrity. Deuterium-labeled analogs (e.g., for tracer studies) are synthesized using deuterated ethylamine .

- Table: Key Analytical Parameters

| Technique | Purpose | Critical Parameters |

|---|---|---|

| GC-MS | Purity | Column: DB-5MS; Temp. gradient: 50–300°C |

| 19F NMR | Structural confirmation | δ -80 to -85 ppm (CF3 groups) |

Q. How can environmental samples be analyzed for this compound contamination?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) with isotope dilution is preferred. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Matrix effects (e.g., in wastewater) require calibration with deuterated internal standards .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Use fume hoods for aerosol prevention, nitrile gloves , and polypropylene lab coats. Waste must be segregated and treated by licensed facilities due to PFAS persistence. Acute toxicity (oral LD50 ~500 mg/kg) necessitates emergency protocols for spills or exposure .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its longer-chain analogs (e.g., C8 derivatives)?

- Methodological Answer : Shorter chains (C4) exhibit faster degradation kinetics in hydroxyl radical (•OH) reactions. Use pulse radiolysis or laser flash photolysis to measure rate constants. Computational modeling (e.g., DFT) predicts bond dissociation energies, revealing C4’s lower environmental persistence compared to C8 .

Q. What strategies resolve discrepancies in toxicological data across in vitro and in vivo studies?

- Methodological Answer : Cross-validate using physiologically based pharmacokinetic (PBPK) models to account for species-specific metabolic differences. For in vitro assays (e.g., hepatotoxicity), compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) and normalize to protein content to mitigate false positives .

Q. How can isotopic labeling improve fate-and-transport studies of this compound?

- Methodological Answer : Synthesize deuterium- or 13C-labeled analogs to track bioaccumulation in model organisms (e.g., zebrafish). Use high-resolution mass spectrometry (HRMS) to distinguish labeled compounds from background PFAS. Field studies should pair labeled tracers with passive samplers to quantify spatial distribution .

Q. Data Contradiction Analysis

Q. Why do some studies report higher bioaccumulation factors (BAFs) for this compound than others?

- Methodological Answer : Variability arises from differences in exposure matrices (e.g., sediment vs. water) and organism lipid content. Standardize BAF calculations using lipid-normalized concentrations and control for pH (affects ionization and bioavailability). Meta-analyses should weight studies by analytical rigor (e.g., QA/QC protocols) .

Properties

Molecular Formula |

C6H6F9NO2S |

|---|---|

Molecular Weight |

327.17 g/mol |

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |

InChI |

InChI=1S/C6H6F9NO2S/c1-2-16-19(17,18)6(14,15)4(9,10)3(7,8)5(11,12)13/h16H,2H2,1H3 |

InChI Key |

SSTPSALUCQWOOV-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Synonyms |

N-ethyl perfluorobutanesulfonamide |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.